2-Amino-3,3-dimethylbutanamide hydrochloride
Overview
Description
2-Amino-3,3-dimethylbutanamide hydrochloride is a research chemical . It is also known as (2R)-2-Amino-3,3-dimethylbutanamide hydrochloride and (S)-2-Amino-3,3-dimethylbutanamide hydrochloride .
Molecular Structure Analysis
The molecular formula of this compound is C6H15ClN2O . The InChI code is 1S/C6H14N2O.ClH/c1-6(2,3)4(7)5(8)9;/h4H,7H2,1-3H3,(H2,8,9);1H/t4-;/m0./s1 .Scientific Research Applications
Anticonvulsant and Pain-Attenuating Properties
- Primary Amino Acid Derivatives : Research has shown that certain N'-benzyl 2-substituted 2-amino acetamides, including 2-amino-3,3-dimethylbutanamide hydrochloride, exhibit pronounced activities as anticonvulsants and in neuropathic pain models. These compounds' anticonvulsant activities can be sensitive to substituents at the 4'-N'-benzylamide site, with electron-withdrawing groups retaining activity and electron-donating groups leading to a loss of activity. A study highlighted the effectiveness of these compounds compared to established anticonvulsants like phenobarbital (King et al., 2011).
Chemical Synthesis and Crystallography
- Synthesis and Structural Analysis : The compound has been synthesized through specific reactions and characterized crystallographically. The racemic mixture of L- and R-2-amino-2,3-dimethylbutanamide has been studied, revealing interesting molecular structures and properties (Yin, 2010).
Application in Synthesis of Other Compounds
- Cyanohydrin Synthesis : In a study exploring cyanohydrin synthesis, intermediates like 2,3-dihydroxy-2,3-dimethylbutanamide were isolated, which are crucial in forming other complex organic compounds (Powell et al., 1978).
- Protected α-Aminocyclobutanone Synthesis : The hydrochloride salt of α-aminocyclobutanone, protected as its dimethyl acetal, was prepared using this compound. This synthesis is significant for creating inhibitors of hydrolase enzymes, including serine proteases and metalloproteases (Mohammad et al., 2020).
Safety and Hazards
While specific safety and hazard information for 2-Amino-3,3-dimethylbutanamide hydrochloride is not available, it is generally recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Properties
IUPAC Name |
2-amino-3,3-dimethylbutanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.ClH/c1-6(2,3)4(7)5(8)9;/h4H,7H2,1-3H3,(H2,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHDYUDIZSIFRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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